Antitumor agent-31 Cytotoxicity Profile on HepG-2: Enhanced Activity of the Nanooxide Form vs. Fe(III) Complex Precursor
The biological activity of the nanosized bisazo dye chelate class is highly dependent on the metal oxidation state and particle morphology. Antitumor agent-31's foundational study provides direct head-to-head evidence that conversion of the Fe(III) complex to its Fe₂O₃ nanooxide form significantly improves antiproliferative activity [1]. While specific IC₅₀ values for Antitumor agent-31 were not numerically reported in the primary source, the study established that the Fe₂O₃ nanooxide exhibits 'remarkable activity' against the HepG-2 liver cancer cell line, demonstrating clear superiority over its direct precursor, the Fe(III) complex [1].
| Evidence Dimension | Antiproliferative activity against HepG-2 cells |
|---|---|
| Target Compound Data | Fe₂O₃ nanooxide: 'Remarkable activity' (qualitative) [1] |
| Comparator Or Baseline | Fe(III) complex: Lower activity [1] |
| Quantified Difference | Qualitative improvement; Fe₂O₃ nanooxide superior to Fe(III) complex |
| Conditions | HepG-2 hepatocellular carcinoma cell line in vitro [1] |
Why This Matters
This evidence demonstrates that the specific nano-oxide form of the iron chelate, which is a characteristic of this product class, is critical for achieving the reported antitumor effects, and substitution with the non-nano or alternative metal forms will likely result in reduced efficacy.
- [1] Abouzayed, F. I., Abouel-Enein, S. A., & Hammad, A. M. (2021). Synthesis of Some Novel Nanosized Chelates of Anchoring Bisazo Dye 5-[5-(4,6-Dioxo-2-thioxo-hexahydro-pyrimidin-5-ylazo)-naphthalen-1-ylazo]-2-mercapto-1H-pyrimidine-4,6-dione and Their Applications as Antioxidant and Antitumor Agents. ACS Omega, 6(42), 27737-27754. View Source
